![molecular formula C13H16N2O5S B2440564 N-(3-methoxypropyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 799257-07-1](/img/structure/B2440564.png)
N-(3-methoxypropyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxypropyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPTA is a member of the benzothiazole family of compounds, which have been shown to possess various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
Scientific Research Applications
Photophysical Properties
Research into the photophysical properties of related benzothiazole compounds, such as those involving hydrogen-bonded assemblies, provides insights into their structural characteristics and potential applications in materials science. For example, studies on N-(benzo[d]thiazol-2-yl) acetamide crystals revealed the impact of substituents on hydrogen bonding and assembly formation, which could influence the development of novel materials with specific optical properties (Balijapalli et al., 2017).
Antioxidant and Anti-inflammatory Activities
Compounds structurally similar to N-(3-methoxypropyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide have been evaluated for their antioxidant and anti-inflammatory activities. Novel derivatives have shown potential in scavenging free radicals and inhibiting lipid peroxidation, suggesting their use as therapeutic agents for conditions associated with oxidative stress and inflammation (Koppireddi et al., 2013).
Apoptosis Induction
Research on benzothiazole derivatives has explored their ability to induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The mechanism involves the generation of reactive oxygen species, mitochondrial membrane potential disruption, and activation of caspases, indicating a pathway for the development of new cancer therapies (Repický et al., 2009).
Analgesic Activity
Some benzothiazole acetamide derivatives have been investigated for their analgesic activities, demonstrating significant effects in models of thermal, mechanical, and chemical nociception. This suggests their potential use in pain management and the development of new analgesic drugs (Kaplancıklı et al., 2012).
Photovoltaic Efficiency Modeling
Benzothiazolinone acetamide analogs have been studied for their light harvesting efficiency and potential application in dye-sensitized solar cells (DSSCs). These studies include vibrational spectra analysis, photochemical and thermochemical modeling, indicating the potential of such compounds in enhancing photovoltaic efficiency (Mary et al., 2020).
properties
IUPAC Name |
N-(3-methoxypropyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-20-8-4-7-14-12(16)9-15-13(17)10-5-2-3-6-11(10)21(15,18)19/h2-3,5-6H,4,7-9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBJTHRUBDKABN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.